

Ms-PEG12-Boc safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ms-PEG12-Boc

Cat. No.: B8104411 Get Quote

In-Depth Technical Guide: Ms-PEG12-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ms-PEG12-Boc**, a heterobifunctional linker widely utilized in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The term "Ms" in **Ms-PEG12-Boc** may refer to a methoxy group (often denoted as 'm') at one terminus of the polyethylene glycol (PEG) chain. This guide will cover the safety, physicochemical properties, and detailed experimental protocols related to the use of Boc-protected 12-unit PEG linkers.

Core Concepts and Applications

Boc-protected PEG linkers are essential tools in drug development and chemical biology. The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for a controlled, stepwise synthesis of complex biomolecules. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting conjugates.

A primary application of these linkers is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker connects the target protein-binding ligand to the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.

Safety Data Sheet Information



While a specific Safety Data Sheet (SDS) for "Ms-PEG12-Boc" is not readily available, the following information is based on the SDS for a closely related compound, Boc-NH-PEG-COOH. It should be noted that the chemical, physical, and toxicological properties of many PEG derivatives have not been thoroughly investigated.

General Safety Precautions:

- Hazard Classification: Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
 - Skin Contact: Wash off with soap and plenty of water.[1]
 - Eye Contact: Flush eyes with water as a precaution.[1]
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
- Handling and Storage:
 - Handling: Handle in a well-ventilated place. Wear suitable protective clothing and avoid contact with skin and eyes.
 - Storage: Store in a dry, dark place at 0 4°C for the short term (days to weeks) or -20°C for the long term (months to years).
- Personal Protective Equipment:
 - Eye Protection: Use chemical safety goggles.
 - Hand Protection: Wear common chemical-resistant gloves.

Potential Hazards:



Depending on the manufacturing process, PEG compounds may be contaminated with ethylene oxide and 1,4-dioxane, which are classified as known or possible human carcinogens.

Physicochemical Data

The following tables summarize the quantitative data for representative Boc-protected PEG12 compounds.

Property	Value
Chemical Formula	C30H60O14
Molecular Weight	644.80 g/mol
Exact Mass	644.4000
Elemental Analysis	C, 55.88%; H, 9.38%; O, 34.74%
Purity	>95%
Appearance	To be determined
Shipping Condition	Shipped under ambient temperature as a non-hazardous chemical.
Storage Condition	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Dry and dark storage.
Solubility	Soluble in DMSO and DMF.

Experimental Protocols Boc Deprotection of PEG Linker

This protocol describes the removal of the Boc protecting group to yield a free amine, which is then available for subsequent conjugation reactions.

Materials:

Boc-protected PEG12 linker

Foundational & Exploratory



- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO3) solution
- Brine
- Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolve the Boc-protected PEG12 linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add an equal volume of TFA to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
- Optional (to obtain the free amine): a. Dissolve the residue in DCM. b. Carefully wash the
 organic layer with a saturated NaHCO3 solution to neutralize the excess TFA. Be cautious as
 CO2 will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over
 anhydrous Na2SO4 or MgSO4. e. Filter and concentrate the solution under reduced
 pressure to obtain the deprotected PEG12 linker with a free amine.



PROTAC Synthesis using a PEG Linker

This protocol outlines a general procedure for synthesizing a PROTAC molecule by coupling a target protein ligand and an E3 ligase ligand via a Boc-protected PEG12 linker.

Materials:

- Target protein ligand with a reactive group (e.g., a carboxylic acid)
- E3 ligase ligand with a reactive group (e.g., an amine)
- Boc-NH-PEG12-acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)
- TFA (Trifluoroacetic acid)
- · Ethyl acetate
- 5% Lithium chloride (LiCl) solution
- Saturated sodium bicarbonate (NaHCO3) solution
- Brine
- Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: Coupling of the Target Protein Ligand to the PEG Linker



- Dissolve the target protein ligand (with a carboxylic acid group) in anhydrous DMF under a nitrogen atmosphere.
- Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add the Boc-NH-PEG12-amine (1.0 equivalent) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

• Follow the Boc deprotection protocol described in section 4.1 to remove the Boc group from the intermediate synthesized in Step 1.

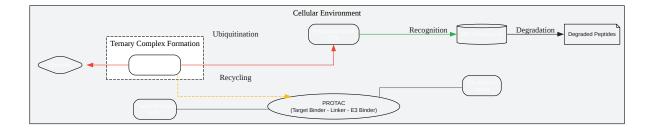
Step 3: Coupling of the E3 Ligase Ligand

- Dissolve the deprotected intermediate from Step 2 (now with a free amine) and the E3 ligase ligand (with a carboxylic acid group) in anhydrous DMF.
- Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).



- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
- Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Mandatory Visualizations PROTAC Mechanism of Action

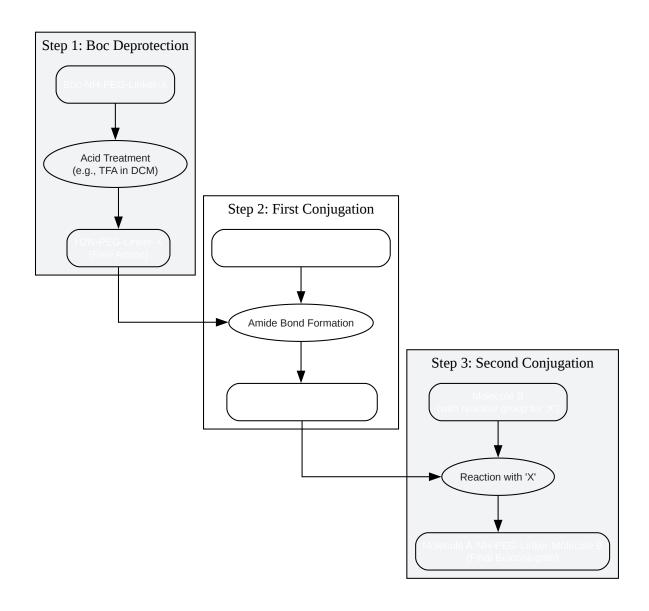


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Caption: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

Bioconjugation Workflow using Boc-PEG-Linker





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Caption: A generalized workflow for sequential bioconjugation using a Boc-protected PEG linker.



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References

- 1. biochempeg.com [biochempeg.com]
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